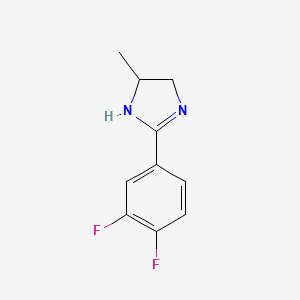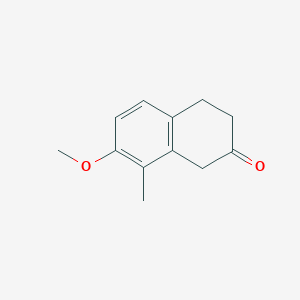
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 7th position and a methyl group at the 8th position, along with a ketone functional group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Optimized Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
化学反应分析
Types of Reactions
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-carboxylic acid.
Reduction: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenones depending on the substituent introduced.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the production of dyes, fragrances, and other chemicals.
作用机制
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-8-methyl-naphthalene: Lacks the ketone functional group.
Uniqueness
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
7-methoxy-8-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(13)5-3-9(11)4-6-12(8)14-2/h4,6H,3,5,7H2,1-2H3 |
InChI 键 |
LQMPFGXFRDJOIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1CC(=O)CC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


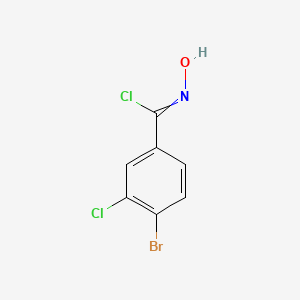
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
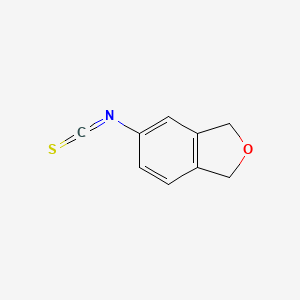
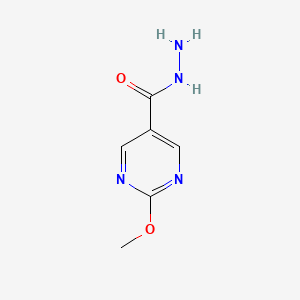
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
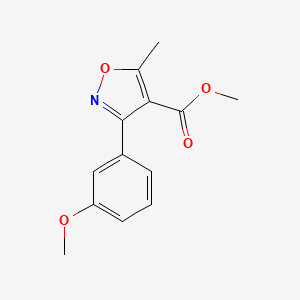
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)

